Lipophilicity (logP) Differentiation: 1,2-Dimethylindole vs. 2-Methylindole (N-Desmethyl) Analog
The target compound bearing the 1,2-dimethylindole moiety exhibits a computed logP of 3.56, compared to logP 3.17 for the N-desmethyl analog 1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (ZINC64527145), a difference of +0.39 log units [1]. This increase reflects the additional hydrophobicity contributed by the N-methyl group on the indole ring. The corresponding molecular weight increases from 391.9 to 405.9 g/mol [1]. Fraction sp3 also differs (0.26 vs. 0.22), influencing three-dimensional conformational preferences.
| Evidence Dimension | Computed lipophilicity (logP) and molecular weight |
|---|---|
| Target Compound Data | logP = 3.56; MW = 405.9 g/mol; Fraction sp3 = 0.26 (ZINC64527146) |
| Comparator Or Baseline | 1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: logP = 3.17; MW = 391.9 g/mol; Fraction sp3 = 0.22 (ZINC64527145) |
| Quantified Difference | ΔlogP = +0.39; ΔMW = +14.0 g/mol; ΔFraction sp3 = +0.04 |
| Conditions | Computed values from ZINC15 database using standard algorithms |
Why This Matters
The +0.39 logP difference is meaningful for membrane permeability predictions and may alter compound partitioning in cellular assays, affecting apparent potency and intracellular target engagement.
- [1] ZINC15 Database. ZINC64527146: Mwt 405.907, logP 3.563, Fraction sp3 0.26. ZINC64527145: Mwt 391.88, logP 3.173, Fraction sp3 0.22. Accessed 2026-04-29. View Source
